molecular formula C7H8ClN3O B13132325 2-Chloro-3-methylisonicotinohydrazide

2-Chloro-3-methylisonicotinohydrazide

Cat. No.: B13132325
M. Wt: 185.61 g/mol
InChI Key: JXLRZDZVKNYDJE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group at the second position and a methyl group at the third position on the isonicotinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylisonicotinohydrazide typically involves the reaction of 2-chloro-3-methylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylisonicotinohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Chloro-3-methylisonicotinohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.

Comparison with Similar Compounds

2-Chloro-3-methylisonicotinohydrazide can be compared with other similar compounds, such as:

    Isonicotinohydrazide: While both compounds share a similar backbone, the presence of the chloro and methyl groups in this compound imparts unique chemical properties.

    2-Chloroisonicotinohydrazide: This compound lacks the methyl group, which can affect its reactivity and biological activity.

    3-Methylisonicotinohydrazide: The absence of the chloro group in this compound can lead to different chemical and biological properties.

The unique combination of the chloro and methyl groups in this compound makes it distinct from these similar compounds, contributing to its specific applications and effects.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-3-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H8ClN3O/c1-4-5(7(12)11-9)2-3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12)

InChI Key

JXLRZDZVKNYDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)NN

Origin of Product

United States

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